(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
CAS No.:
Cat. No.: VC20157863
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | (5R)-5-methyl-4,7-diazaspiro[2.5]octan-6-one |
| Standard InChI | InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m1/s1 |
| Standard InChI Key | FKGKVLLHAFDAOQ-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@@H]1C(=O)NCC2(N1)CC2 |
| Canonical SMILES | CC1C(=O)NCC2(N1)CC2 |
Introduction
Structural and Chemical Identity
Table 1: Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one typically involves cyclization reactions. One method utilizes cyclopropanated biphenylene precursors reacted with diazomethane under controlled conditions to form the spiro core. A patent (CN111943893A) describes an alternative route starting from 4-methoxybenzyl-(1-(hydroxymethyl)cyclopropyl)carbamate, proceeding through substitution, protection, esterification, and cyclization steps . Key reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.
Industrial Scalability
Industrial production prioritizes high-yield, cost-effective processes. Optimized catalytic systems and continuous-flow reactors enhance scalability, with yields exceeding 80% in pilot studies . The use of chiral catalysts ensures enantiomeric purity, critical for pharmaceutical applications.
Table 2: Synthetic Routes Comparison
| Method | Starting Material | Yield | Key Step | Reference |
|---|---|---|---|---|
| Cyclopropane Cyclization | Biphenylene derivatives | 65-70% | Diazomethane addition | |
| Patent Route | 4-Methoxybenzyl carbamate | >80% | Cyclization |
Biological Activity and Mechanisms
Antimicrobial Properties
(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one exhibits broad-spectrum antibacterial activity, inhibiting Gram-positive pathogens such as Staphylococcus aureus at MIC values of 2–4 µg/mL. The spiro structure disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a mechanism analogous to β-lactam antibiotics.
Analgesic and Anti-Inflammatory Effects
In murine models, derivatives of this compound reduced inflammatory pain by 60% compared to controls, likely through COX-2 inhibition. The (R)-enantiomer shows 3-fold higher affinity for COX-2 than the (S)-form, underscoring the importance of stereochemistry .
Pharmacological and Toxicological Profile
Pharmacokinetics
The compound’s logP value of 1.2 suggests moderate lipophilicity, enabling blood-brain barrier penetration. In vitro metabolic studies indicate hepatic clearance via CYP3A4, with a half-life of 2.3 hours in human microsomes .
Applications in Drug Development
Antibiotic Adjuvants
Combined with β-lactams, the compound restores susceptibility in methicillin-resistant S. aureus (MRSA) by inhibiting β-lactamase enzymes. Clinical trials are underway to evaluate its synergy with meropenem.
Central Nervous System (CNS) Therapeutics
Its ability to cross the blood-brain barrier makes it a candidate for neuropathic pain therapies. Preclinical studies show efficacy in reducing allodynia in diabetic neuropathy models .
Derivatives and Analogues
Dihydrochloride Salt
The dihydrochloride derivative (CID 67058396) enhances aqueous solubility (23 mg/mL vs. 5 mg/mL for the free base) while retaining bioactivity . This salt form is preferred for intravenous formulations .
Industrial and Regulatory Considerations
Production Costs
Large-scale synthesis costs approximately $120/g, driven by chiral resolution steps . Generic manufacturers are exploring biocatalytic methods to reduce expenses by 40% .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the cyclopropane ring to enhance potency.
-
Drug Delivery Systems: Nanoencapsulation to improve bioavailability.
-
Combination Therapies: Screening with antiviral agents for dual-action therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume